4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
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Overview
Description
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one is an organic compound with the molecular formula C10H16O2. It is a bicyclic ketone with a hydroxyl group attached to one of the carbon atoms in the ring structure. This compound is also known by other names such as 4-Caranone and trans-4-Caranone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one with a hydroxylating agent to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one: Lacks the hydroxyl group present in 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one.
2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl-trimethoxysilane: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a bicyclic ketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
85391-89-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
ZPUQSQULULBFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(=O)C2)(C)O)C |
Origin of Product |
United States |
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